molecular formula C8H7NO3 B13036672 1H-Indole-1,5,6-triol

1H-Indole-1,5,6-triol

Cat. No.: B13036672
M. Wt: 165.15 g/mol
InChI Key: RJCMROWGXQCQQI-UHFFFAOYSA-N
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Description

The compound 1H-Indole-1,5,6-triol, a trihydroxy-substituted indole derivative, is characterized by hydroxyl groups at positions 1, 5, and 6 of the indole ring. Instead, the available data focuses on 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin, CAS 642-75-1), a structurally related compound with hydroxyl groups at positions 3, 5, and 6 and a methyl group at position 1 .

Its molecular formula is C₉H₉NO₃ (MW: 179.18 g/mol), and it exhibits a planar indole core with polar hydroxyl groups influencing its solubility and reactivity . While its biological roles remain understudied, it has been synthetically accessed for toxicological and exposome-related research .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-hydroxyindole-5,6-diol

InChI

InChI=1S/C8H7NO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h1-4,10-12H

InChI Key

RJCMROWGXQCQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,5,6-triol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This method provides a good yield of the desired indole derivative. Another approach involves the use of ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation .

Industrial Production Methods: Industrial production of indole derivatives, including 1H-Indole-1,5,6-triol, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,5,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-1,5,6-triol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1,5,6-triol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues: Indole Derivatives

1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)
  • Structure : Hydroxyls at C3, C5, C6; methyl at N1.
  • Properties: Synthetic origin, detected in human blood, non-natural .
  • Biological Activity: Limited data; associated with neuroactive and oxidative stress pathways due to structural resemblance to indoleamine metabolites .
5,8-Diisopropyl-5H-indeno[1,2-b]indole-6,9,10-trione
  • Structure: Indenoindole fused with three ketone groups (C6, C9, C10) and isopropyl substituents .
  • Properties : Synthetic, red crystalline solid (mp 226°C), IR peaks at 1710, 1643, and 1604 cm⁻¹ (C=O stretches) .
2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
  • Structure: Complex hybrid of indole, triazinoquinoxaline, and pyrazole moieties .
  • Properties : Brown crystals (mp 229–230°C), synthesized for antimicrobial and anticancer screening .

Non-Indole Triols with Bioactive Profiles

Halisphingosine A and B
  • Structure : C18 sphingoid bases with triol groups; Halisphingosine A has a C7 double bond, absent in Halisphingosine B .
  • Source : Marine sponge Haliclona tubifera .
  • Biological Activity : Under investigation for antimicrobial and cytotoxic properties; synthetic efforts ongoing .
Cerevisterol (Ergosta-7,22-diene-3,5,6-triol)
  • Structure : Steroidal triol with hydroxyls at C3, C5, and C6; Δ⁷,²² double bonds .
  • Source : Fungal metabolite (Trichoderma spp.) .
  • Biological Activity : Antifungal, anti-inflammatory, and cholesterol-lowering effects .
24R-Ergosta-7,22-diene-3,5,6-triol
  • Structure : Ergosterol derivative with hydroxyls at C3, C5, and C6 .
  • Source : Mangrove endophytic fungus Penicillium sp. FJ-1 .
  • Biological Activity : Antioxidant properties inferred from structural similarity to fungal sterols .

Comparative Data Table

Compound Core Structure Functional Groups Molecular Formula Source Key Biological Notes References
1-Methyl-1H-indole-3,5,6-triol Indole -OH (C3, C5, C6); -CH₃ (N1) C₉H₉NO₃ Synthetic Exposome component
Halisphingosine A Sphingoid base -OH (C1, C3, C6); Δ⁷ C18H37NO3 Marine sponge Antimicrobial (potential)
Cerevisterol Steroid -OH (C3, C5, C6); Δ⁷,²² C28H46O3 Fungus Antifungal, anti-inflammatory
5,8-Diisopropyl-indenoindole Indenoindole -C=O (C6, C9, C10) C21H19NO3 Synthetic Photodynamic applications

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